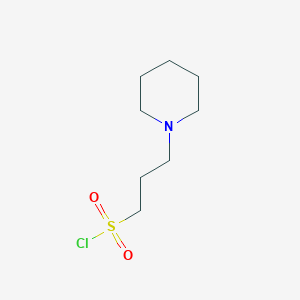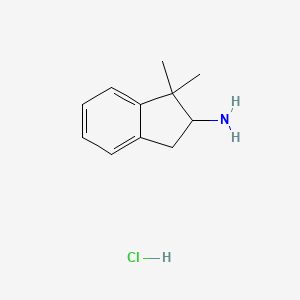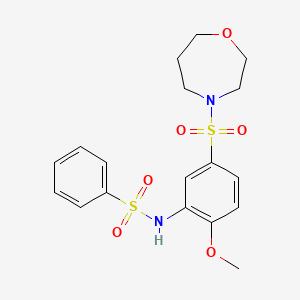
N-(5-((1,4-Oxazepan-4-yl)sulfonyl)-2-methoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide is a complex organic compound with the molecular formula C18H22N2O6S2 and a molecular weight of 426.5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzenesulfonamide core: This can be achieved through the reaction of aniline derivatives with sulfonyl chlorides under basic conditions.
Introduction of the methoxy group: This step involves the methylation of the phenolic hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the oxazepane ring: This can be accomplished through cyclization reactions involving appropriate amino alcohols and sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the sulfonyl group can produce a sulfide.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazepane ring and sulfonyl groups can form hydrogen bonds and other interactions with target molecules, influencing their function and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-methoxy-5-(1,4-morpholine-4-sulfonyl)phenyl]benzenesulfonamide: Similar structure but with a morpholine ring instead of an oxazepane ring.
N-[2-methoxy-5-(1,4-thiazepane-4-sulfonyl)phenyl]benzenesulfonamide: Contains a thiazepane ring, introducing sulfur into the ring structure.
Uniqueness
N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide is unique due to the presence of the oxazepane ring, which can impart different chemical and biological properties compared to its analogs. The combination of the methoxy group and the sulfonyl-substituted oxazepane ring makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C18H22N2O6S2 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
N-[2-methoxy-5-(1,4-oxazepan-4-ylsulfonyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H22N2O6S2/c1-25-18-9-8-16(28(23,24)20-10-5-12-26-13-11-20)14-17(18)19-27(21,22)15-6-3-2-4-7-15/h2-4,6-9,14,19H,5,10-13H2,1H3 |
Clave InChI |
BAFWMCLKFBMGSN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOCC2)NS(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


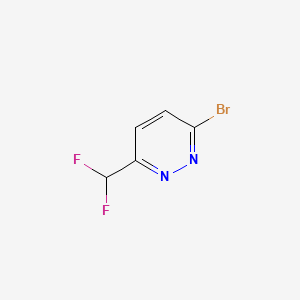
![2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide](/img/structure/B13481022.png)
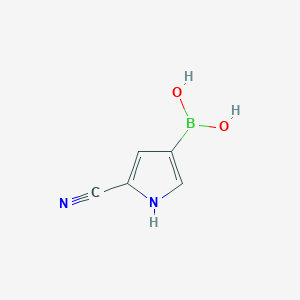
![5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B13481035.png)
![2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride](/img/structure/B13481038.png)
![5-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13481048.png)
amine, bis(trifluoroacetic acid)](/img/structure/B13481057.png)
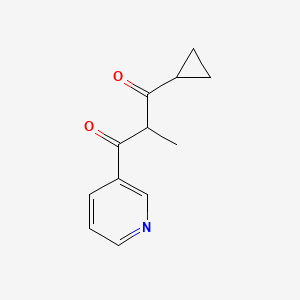
![4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole](/img/structure/B13481072.png)
![N'-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide](/img/structure/B13481073.png)
![2-{5-[2-(2-methoxyethoxy)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13481074.png)

